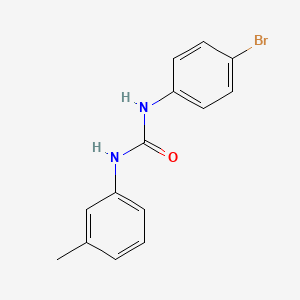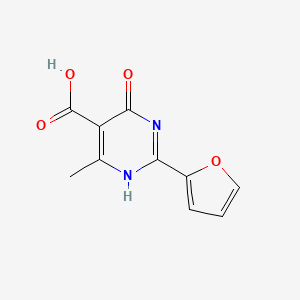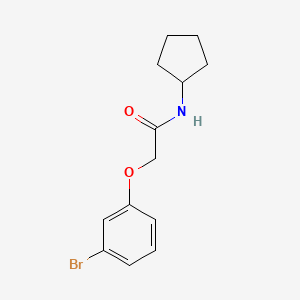
2-Hydroxy-N-isopropyl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-isopropyl-4-methylbenzamide is an organic compound belonging to the class of benzamides. It features a benzene ring substituted with a hydroxyl group, an isopropyl group, and a methyl group, along with an amide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-hydroxy-4-methylbenzoic acid.
Amide Formation: The carboxylic acid group is converted to an amide by reacting with isopropylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: CrO₃, PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH₄, ether as solvent, reflux.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for halogenation, acetic acid as solvent.
Major Products Formed:
Oxidation: 2-Hydroxy-4-methylbenzophenone.
Reduction: 2-Hydroxy-N-isopropyl-4-methylbenzylamine.
Substitution: 2-Hydroxy-N-isopropyl-4-methylbenzonitrile (nitration), 2-Bromo-2-hydroxy-N-isopropyl-4-methylbenzamide (halogenation).
Applications De Recherche Scientifique
2-Hydroxy-N-isopropyl-4-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes involved in inflammatory processes.
Pathways: The compound can modulate signaling pathways related to pain and inflammation, such as the cyclooxygenase (COX) pathway.
Comparaison Avec Des Composés Similaires
2-Hydroxy-N-isopropyl-4-methylbenzamide is unique due to its specific combination of functional groups. Similar compounds include:
N-isopropyl-4-methylbenzamide: Lacks the hydroxyl group.
2-Hydroxy-N-methyl-4-methylbenzamide: Has a methyl group instead of isopropyl.
2-Hydroxy-N-isopropylbenzamide: Lacks the methyl group at the 4-position.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
2-hydroxy-4-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)12-11(14)9-5-4-8(3)6-10(9)13/h4-7,13H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVFVLBFJTVPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B7807941.png)



![3-[Methyl(propyl)amino]propanenitrile](/img/structure/B7807964.png)




